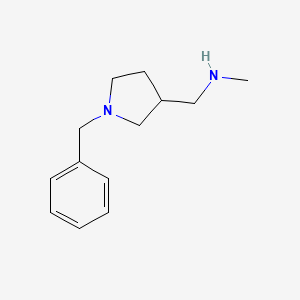

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine

Description

1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine (CAS: 91189-05-8) is a tertiary amine featuring a pyrrolidine core substituted with a benzyl group at the nitrogen atom and an N-methylaminomethyl moiety at the 3-position. The benzyl group enhances lipophilicity, while the pyrrolidine ring and methylamine side chain contribute to conformational flexibility and hydrogen-bonding capacity . The compound is cataloged as a research chemical, suggesting utility as a synthetic intermediate or pharmacological probe .

Propriétés

IUPAC Name |

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-14-9-13-7-8-15(11-13)10-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYALYBRMVKYAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCN(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405334 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91189-05-8 | |

| Record name | 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.

Benzylation: The pyrrolidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.

Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium tert-butoxide.

Industrial Production Methods

Industrial production of 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Analyse Des Réactions Chimiques

Types of Reactions

1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or methyl groups can be replaced by other substituents using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: N-oxides of 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine.

Reduction: Reduced derivatives with hydrogen replacing the benzyl or methyl groups.

Substitution: Substituted derivatives with different functional groups replacing the benzyl or methyl groups.

Applications De Recherche Scientifique

1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for other industrially relevant compounds.

Mécanisme D'action

The mechanism of action of 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism would depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Comparison with Analogous Compounds

Substituent Variations on the Pyrrolidine Nitrogen

- Benzyl vs. Alkyl Groups: 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine (CAS: 884504-73-8) replaces the benzyl group with an isopropyl moiety. This substitution reduces aromaticity, lowering molecular weight (156.27 g/mol vs. ~235 g/mol for the benzyl analog) and logP (0.27 vs. 1-(4-Fluorophenyl)-N-methylmethanamine (, Compound 22) lacks the pyrrolidine ring but retains the N-methylmethanamine chain. This simpler structure highlights the role of the pyrrolidine core in conferring rigidity and spatial orientation to the target compound.

Modifications to the Amine Side Chain

- N-Methyl vs. N-Ethyl: N-[(1-Benzylpyrrolidin-3-yl)methyl]ethanamine (CAS: 91189-07-0) substitutes the N-methyl group with ethyl.

Aromatic System Variations

- Benzyl vs. Naphthyl :

- (R)-N-Benzyl-N-methyl-1-(naphthalen-1-yl)ethanamine () incorporates a naphthyl group, enhancing aromatic surface area and hydrophobicity. Such modifications are linked to improved antifungal activity in similar compounds, suggesting that the benzyl group in the target compound may offer a balance between potency and solubility .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP | Solubility |

|---|---|---|---|

| 1-(1-Benzylpyrrolidin-3-yl)-N-methylmethanamine | ~235 | ~2.5* | Low (lipophilic) |

| 1-(1-Isopropylpyrrolidin-3-yl)-N-methylmethanamine | 156.27 | 0.27 | Moderate |

| N-[(1-Benzylpyrrolidin-3-yl)methyl]ethanamine | ~249 | ~3.0* | Very low |

*Estimated based on structural analogs. The benzyl group significantly increases logP compared to alkyl-substituted variants .

Stability and Metabolic Considerations

- Benzyl Group Stability : The benzyl moiety may undergo oxidative metabolism via cytochrome P450 enzymes, whereas alkyl-substituted analogs (e.g., isopropyl) might exhibit longer half-lives due to reduced susceptibility to oxidation .

- Salt Forms : Oxalate or hydrochloride salts () enhance stability and bioavailability, a strategy applicable to the target compound .

Activité Biologique

1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine, also known as a derivative of pyrrolidine, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing multiple pathways.

Chemical Structure and Properties

The molecular formula for 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine is . Its structure includes a pyrrolidine ring substituted with a benzyl group and a methylamine moiety, which may contribute to its biological activity.

While specific mechanisms of action for this compound are not extensively documented, similar compounds often interact with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction could lead to modulation of mood, cognition, and motor functions.

Anticancer Properties

Recent studies have indicated that compounds structurally related to 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine may exhibit anticancer properties. For instance, research on related benzyl-pyrrolidine derivatives has shown significant antiproliferative effects in various cancer cell lines by inhibiting mTORC1 activity and promoting autophagy . This suggests a potential avenue for further exploration in cancer therapeutics.

Neuropharmacological Effects

There is evidence suggesting that compounds similar to 1-(1-benzylpyrrolidin-3-yl)-N-methylmethanamine may influence neuropharmacological pathways. The inhibition of certain protein kinases linked to neurodegenerative diseases has been observed in related compounds, indicating potential applications in treating conditions such as Alzheimer's disease and schizophrenia .

Case Studies

- Antiproliferative Activity : In vitro studies demonstrated that derivatives of the compound significantly reduced cell viability in pancreatic cancer cells (MIA PaCa-2), highlighting its potential as an anticancer agent .

- Neuroprotective Effects : A study involving kinase inhibition showed that certain analogs could mitigate the effects of neurodegenerative conditions by targeting specific pathways associated with cognitive decline .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.